

Synthesis of 4-Bromo-1-chloroisoquinoline from 4-bromoisoquinolin-1-ol

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Compound of Interest

Compound Name: 4-Bromo-1-chloroisoquinoline

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Synthesis of 4-Bromo-1-chloroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **4-bromo-1-chloroisoquinoline** from its precursor, 4-bromoisoquinolin-1-ol. This conversion is a critical step in the synthesis of various isoquinoline derivatives used in medicinal chemistry and materials science. This document outlines the detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis Protocol

The conversion of 4-bromoisoquinolin-1-ol to **4-bromo-1-chloroisoquinoline** is typically achieved through a chlorination reaction using phosphorus oxychloride (POCl_3) as the chlorinating agent. The reaction proceeds by heating the mixture to reflux.

Experimental Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

Parameter	Value
Starting Material	4-bromoisoquinolin-1-ol
Reagent	Phosphorus oxychloride (POCl ₃)
Reactant Molar Ratio	1 : 10 (4-bromoisoquinolin-1-ol : POCl ₃)
Reaction Temperature	Reflux
Reaction Time	4 hours
Product	4-Bromo-1-chloroisoquinoline
Yield	87%
Appearance	White solid

Detailed Experimental Protocol

The following protocol is a general procedure for the synthesis of **4-bromo-1-chloroisoquinoline**.^[1]

Materials:

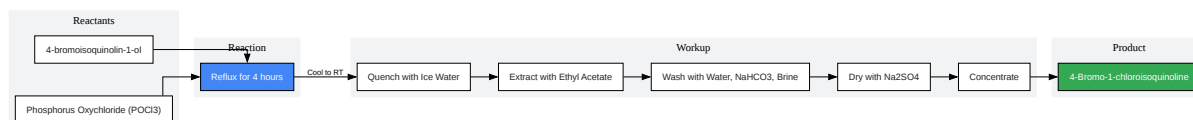
- 4-bromoisoquinolin-1-ol (1.4 g, 5.80 mmol)
- Phosphorus oxychloride (POCl₃, 8.9 g, 58.09 mmol, 10 equiv.)
- Ice water (100 mL)
- Ethyl acetate (EtOAc, 3 x 25 mL)
- Water (3 x 20 mL)
- Saturated aqueous sodium bicarbonate (30 mL)
- Brine (20 mL)
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine 4-bromoisoquinolin-1-ol (1.4 g, 5.80 mmol) and phosphorus oxychloride (8.9 g, 58.09 mmol).
- Heat the mixture to reflux with stirring.
- Monitor the reaction progress using liquid chromatography-mass spectrometry (LCMS). The reaction is typically complete after 4 hours.^[1]
- After completion, cool the reaction mixture to room temperature.
- Carefully quench the reaction by slowly adding it to 100 mL of ice water.
- Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
- Combine the organic layers and wash sequentially with water (3 x 20 mL), saturated aqueous sodium bicarbonate (30 mL), and brine (20 mL).^[1]
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure to remove the solvent.
- The resulting product, **4-bromo-1-chloroisoquinoline**, is a white solid (1.3 g, 87% yield).^[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **4-bromo-1-chloroisoquinoline**.



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Caption: Synthetic workflow for **4-bromo-1-chloroisoquinoline**.

This technical guide provides a concise yet detailed overview for the successful synthesis of **4-bromo-1-chloroisoquinoline**. The provided protocol and data are intended to be a valuable resource for chemists in the pharmaceutical and chemical research industries.

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References

- 1. 4-Bromo-1-chloroisoquinoline CAS#: 66728-98-1 [amp.chemicalbook.com]
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